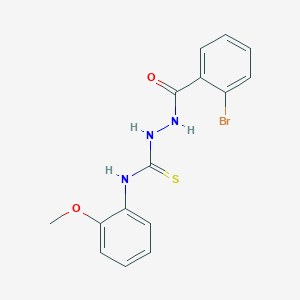![molecular formula C22H13BrClIN2O B215893 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone](/img/structure/B215893.png)
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In addition, it has been shown to modulate the release of neurotransmitters in the brain and to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone in lab experiments include its potential as a neuroprotective agent, its ability to inhibit cancer cell growth, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for further research on 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone. These include:
1. Further studies on the mechanism of action of this compound to fully understand its effects on various signaling pathways and gene expression.
2. Studies on the potential use of this compound as a neuroprotective agent in various neurodegenerative diseases.
3. Studies on the potential use of this compound in combination with other drugs to enhance its anti-cancer effects.
4. Studies on the potential use of this compound as an anti-inflammatory and antioxidant agent in various disease models.
5. Studies on the potential toxicity of this compound and its effects on various organs and systems in the body.
Synthesemethoden
The synthesis of 2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone has been achieved through various methods, including the reaction of 2-amino-3-(4-chlorophenyl)-6-iodoquinazoline with 4-bromoacetophenone in the presence of a base, and the reaction of 2-amino-3-(4-chlorophenyl)-6-iodoquinazoline with 4-bromostyrene in the presence of a palladium catalyst. The yield and purity of the synthesized compound can vary depending on the method used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience research, it has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In addition, this compound has also been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
Produktname |
2-[2-(4-bromophenyl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone |
|---|---|
Molekularformel |
C22H13BrClIN2O |
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-3-(4-chlorophenyl)-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C22H13BrClIN2O/c23-15-4-1-14(2-5-15)3-12-21-26-20-11-8-17(25)13-19(20)22(28)27(21)18-9-6-16(24)7-10-18/h1-13H/b12-3+ |
InChI-Schlüssel |
PENHEODOXUIYQI-KGVSQERTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl)Br |
SMILES |
C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)


![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)